molecular formula C13H9ClN2O2S B2645460 4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 119611-17-5

4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B2645460
CAS RN: 119611-17-5
M. Wt: 292.74
InChI Key: WWHYWNDHBOVYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide, also known as CBFOS, is a sulfur-containing heterocyclic compound. It is a member of the oxadiazole family, which consists of five-membered heterocyclic compounds containing two nitrogen and two oxygen atoms. CBFOS is a versatile organic compound with a wide range of applications in scientific research.

Scientific Research Applications

    Antimicrobial Activity

    • Helicobacter pylori is a Gram-negative bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer. Researchers synthesized a series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles (6a–h) and evaluated their anti-H. pylori activity. Compound 6c , containing the 3-chlorobenzylthio moiety, exhibited potent activity against H. pylori, surpassing the standard drug metronidazole .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHYWNDHBOVYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 5-(2-furyl)-1,3,4-oxadiazol-2-yl sulfide

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